AHU-377 was developed by Novartis and is marketed under the trade name Entresto when combined with valsartan. It belongs to the class of drugs known as neprilysin inhibitors, which play a critical role in regulating blood pressure and fluid balance in the body. The sodium salt form is specifically utilized for its improved solubility and bioavailability compared to its free acid form.
The synthesis of AHU-377 sodium salt involves several key steps, typically starting from simpler organic compounds. One notable method includes the reaction of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methyl butanoic acid ethyl ester with a sodium salt solution. This reaction is carried out in an aqueous solvent, such as water, often in the presence of catalysts or under controlled temperature conditions to optimize yield and purity.
A detailed synthesis process includes:
The molecular structure of AHU-377 sodium salt can be represented by its chemical formula . The compound features several functional groups including carboxylic acids, amines, and sulfonamides, contributing to its biological activity.
The stereochemistry is crucial for its activity; thus, specific stereoisomers are synthesized to ensure optimal binding to target receptors.
AHU-377 sodium salt participates in various chemical reactions that are critical for its pharmacological activity:
The primary mechanism of action for AHU-377 sodium salt involves dual inhibition:
This dual action results in improved cardiac function and reduced mortality rates in heart failure patients.
AHU-377 sodium salt exhibits several important physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
AHU-377 sodium salt has significant applications in modern medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3